

Physical properties of 4-Amino-2-hydroxypyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2-hydroxypyridine

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An In-Depth Technical Guide to the Physical Properties of **4-Amino-2-hydroxypyridine**

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Introduction

4-Amino-2-hydroxypyridine (CAS No: 38767-72-5) is a heterocyclic organic compound belonging to the pyridine family.^{[1][2]} With the molecular formula $C_5H_6N_2O$ and a molar mass of approximately 110.11 g/mol, this compound serves as a critical building block and intermediate in various fields, notably in medicinal chemistry and organic synthesis.^[3] Its structure, featuring both an amino ($-NH_2$) and a hydroxyl ($-OH$) group on the pyridine ring, imparts a unique combination of reactivity and physical characteristics. These properties are fundamental to its application, influencing everything from reaction kinetics and product yields to its behavior in biological systems and formulation into final products.

This guide provides a comprehensive examination of the core physical properties of **4-Amino-2-hydroxypyridine**. We will delve into its structural and electronic nature, thermal characteristics, solubility, and spectroscopic signature. The discussion is framed from the perspective of an application scientist, emphasizing not just the data but the causality behind the values and the experimental methodologies used to obtain them.

Molecular Structure and Tautomerism

The nominal structure of **4-Amino-2-hydroxypyridine** is often depicted in its 'enol' or hydroxyl form. However, a critical and dominant feature of 2- and 4-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms.[4][5] This equilibrium is not a minor consideration; it fundamentally defines the molecule's structure, stability, and reactivity.

For **4-Amino-2-hydroxypyridine**, the equilibrium exists between the hydroxy-pyridine form and the 4-Amino-pyridin-2(1H)-one (or 'keto') form.

Caption: Tautomeric equilibrium of **4-Amino-2-hydroxypyridine**.

In most environments, particularly in polar solvents, the equilibrium heavily favors the pyridone (keto) tautomer.[6] This preference is attributed to the aromatic stabilization of the pyridone ring, where the nitrogen's lone pair participates in the π -system, and the formation of a strong carbon-oxygen double bond ($C=O$).[4][7] This phenomenon is crucial for drug development professionals, as the dominant tautomer dictates hydrogen bonding capabilities, molecular shape, and interaction with biological targets.

Physical and Thermal Properties

The macroscopic properties of a compound, such as its appearance and thermal stability, are direct consequences of its molecular structure and intermolecular forces.

Property	Value	Comments and Methodological Insights	Source(s)
Appearance	White to bright brown crystalline powder	The color can vary based on purity and exposure to light or air. Visual inspection is a preliminary, yet important, quality control step.	[3][8]
Molecular Formula	C ₅ H ₆ N ₂ O	Confirmed by elemental analysis and mass spectrometry.	[3]
Molar Mass	110.11 g/mol	Calculated from the molecular formula.	[3]
Melting Point	196 - 198 °C	There is some discrepancy in reported values, with another source citing 219-221 °C. This variance could stem from different polymorphic forms of the crystal or the presence of impurities. Protocol: Determined using Differential Scanning Calorimetry (DSC), which provides a precise endotherm peak corresponding to the melting transition.	[3][8]

Boiling Point	Decomposes before boiling (Predicted: 310.7 °C)	Thermogravimetric Analysis (TGA) is the appropriate technique to determine the decomposition temperature. The predicted boiling point is a computational estimate and should be used with caution, as experimental evidence points to thermal instability at lower temperatures.	[3][8]
Density	~1.3 g/cm ³ (predicted)	This is a calculated value. Experimental determination would typically involve gas pycnometry for a solid sample.	[3][8]

Solubility and Acid-Base Chemistry

The solubility and pKa of a molecule are paramount for its application in solution-phase chemistry and pharmacology.

Solubility

4-Amino-2-hydroxypyridine is described as being moderately soluble in water and soluble in polar organic solvents like ethanol.[3][8] The presence of both hydrogen bond donors (-NH₂, -OH, and the N-H in the pyridone tautomer) and acceptors (the pyridinic nitrogen and the carbonyl oxygen) facilitates interaction with polar solvent molecules.

Experimental Protocol: Shake-Flask Method for Solubility Determination This is the gold-standard method for determining aqueous solubility.

- Preparation: Add an excess amount of **4-Amino-2-hydroxypyridine** to a known volume of purified water (or a relevant buffer) in a sealed, inert container.
- Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
- Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is often achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The determined concentration represents the equilibrium solubility at that temperature.

Acidity and Basicity (pKa)

The molecule possesses multiple ionizable centers, leading to complex acid-base behavior.

- The amino group is basic and can be protonated.
- The pyridinic nitrogen is also basic.
- The hydroxyl group (in the enol tautomer) or the N-H group (in the keto tautomer) is acidic and can be deprotonated.

Reported pKa values vary, reflecting the complexity and the method of determination (experimental vs. predicted):

- Predicted pKa: 11.49 (likely corresponding to the deprotonation of the N-H/O-H group).[3]
- Estimated Experimental pKa: ~5-6 for the amino group and ~9-10 for the hydroxyl/N-H group.[8]

The pKa value is critical for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor-binding affinity.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Properties

Spectroscopic analysis provides a fingerprint of a molecule, confirming its identity and revealing details about its structure and electronic environment.

- Infrared (IR) Spectroscopy: While specific spectra are not readily available in public databases, the IR spectrum is expected to be dominated by the features of the pyridone tautomer. Key expected vibrational bands include:
 - N-H stretching: (from the amino group and ring) around 3300-3500 cm^{-1} .
 - C=O stretching: (from the pyridone carbonyl) a strong band around 1640-1680 cm^{-1} .
 - C=C and C=N stretching: within the aromatic ring, typically in the 1400-1600 cm^{-1} region.IR spectroscopy is an invaluable tool for routine quality control and for studying hydrogen bonding interactions.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are definitive methods for structure elucidation. For **4-Amino-2-hydroxypyridine**, NMR would be instrumental in confirming the dominant tautomeric form in a given solvent. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic distribution, which differs significantly between the enol and keto forms. For instance, the carbon adjacent to the oxygen would show a chemical shift characteristic of a C-O bond in the enol form versus a C=O bond in the keto form.
- UV-Vis Spectroscopy: The conjugated π -system of the pyridine ring results in absorption in the UV-visible region. UV-Vis spectroscopy is particularly useful for quantitative analysis (e.g., in solubility studies) and for monitoring the progress of reactions where the chromophore is altered.[5]

Conclusion

The physical properties of **4-Amino-2-hydroxypyridine** are profoundly influenced by the tautomeric equilibrium between its hydroxy and pyridone forms, with the latter being dominant in most practical scenarios. This understanding is not merely academic; it is essential for any researcher or developer working with this molecule. The choice of solvent can subtly shift this equilibrium, impacting solubility, reactivity, and biological interactions. The data and protocols presented in this guide offer a robust foundation for the effective application of **4-Amino-2-hydroxypyridine** in research and development, ensuring that experimental design is grounded in a thorough understanding of its fundamental chemical nature.

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- To cite this document: BenchChem. [Physical properties of 4-Amino-2-hydroxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139459#physical-properties-of-4-amino-2-hydroxypyridine]

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